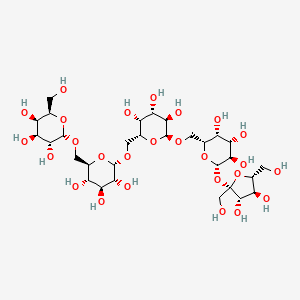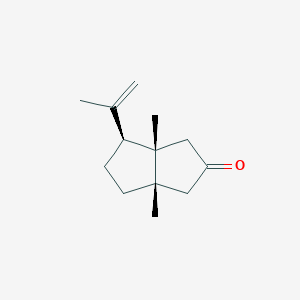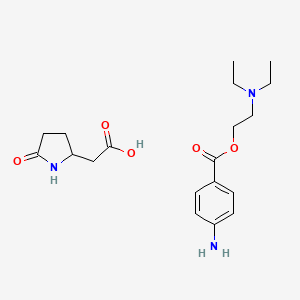
tris-(6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyl-3,5-octanedionato-o,o')-gadolinium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris-(6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyl-3,5-octanedionato-o,o’)-gadolinium is a coordination compound that features gadolinium as the central metal ion. This compound is known for its unique chemical properties, particularly its high thermal stability and strong paramagnetic characteristics. It is often used in various scientific and industrial applications due to these properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tris-(6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyl-3,5-octanedionato-o,o’)-gadolinium typically involves the reaction of gadolinium salts with 6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyl-3,5-octanedione in the presence of a suitable solvent. The reaction is usually carried out under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This allows for the efficient production of large quantities of the compound while maintaining high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
Tris-(6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyl-3,5-octanedionato-o,o’)-gadolinium can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of gadolinium oxides.
Reduction: Reduction reactions can convert the compound into lower oxidation states of gadolinium.
Substitution: Ligand substitution reactions can occur, where the 6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyl-3,5-octanedionato ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions include gadolinium oxides, reduced gadolinium species, and various substituted gadolinium complexes.
Scientific Research Applications
Tris-(6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyl-3,5-octanedionato-o,o’)-gadolinium has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various chemical reactions due to its strong paramagnetic properties.
Biology: The compound is employed in magnetic resonance imaging (MRI) as a contrast agent, enhancing the quality of the images.
Medicine: In addition to its use in MRI, it is also being explored for its potential in targeted drug delivery systems.
Industry: The compound is used in the production of high-performance materials, including specialized coatings and polymers.
Mechanism of Action
The mechanism by which tris-(6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyl-3,5-octanedionato-o,o’)-gadolinium exerts its effects is primarily through its interaction with magnetic fields. The gadolinium ion, being highly paramagnetic, enhances the relaxation rates of nearby hydrogen nuclei, which is the basis for its use as an MRI contrast agent. Additionally, its strong binding affinity to various ligands allows it to be used in targeted drug delivery systems, where it can selectively bind to specific molecular targets.
Comparison with Similar Compounds
Similar Compounds
- Tris-(6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyl-3,5-octanedionato-o,o’)-europium
- Tris-(6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyl-3,5-octanedionato-o,o’)-neodymium
- Tris-(6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyl-3,5-octanedionato-o,o’)-ytterbium
Uniqueness
Compared to these similar compounds, tris-(6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyl-3,5-octanedionato-o,o’)-gadolinium is unique due to its superior paramagnetic properties, making it particularly effective as an MRI contrast agent. Additionally, its high thermal stability and strong binding affinity to various ligands make it a versatile compound for a wide range of applications in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C30H33F21GdO6 |
|---|---|
Molecular Weight |
1045.8 g/mol |
IUPAC Name |
gadolinium;(Z)-1,1,1,2,2,3,3-heptafluoro-6-hydroxy-7,7-dimethyloct-5-en-4-one |
InChI |
InChI=1S/3C10H11F7O2.Gd/c3*1-7(2,3)5(18)4-6(19)8(11,12)9(13,14)10(15,16)17;/h3*4,18H,1-3H3;/b3*5-4-; |
InChI Key |
VWLBSPHKDXAMDF-VNGPFPIXSA-N |
Isomeric SMILES |
CC(/C(=C/C(=O)C(F)(F)C(F)(F)C(F)(F)F)/O)(C)C.CC(/C(=C/C(=O)C(F)(F)C(F)(F)C(F)(F)F)/O)(C)C.CC(/C(=C/C(=O)C(F)(F)C(F)(F)C(F)(F)F)/O)(C)C.[Gd] |
Canonical SMILES |
CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)O.CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)O.CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)O.[Gd] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


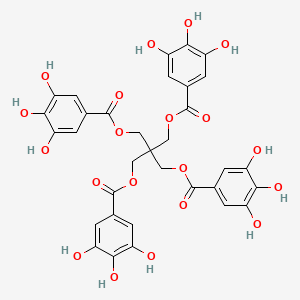
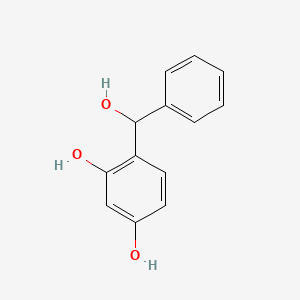
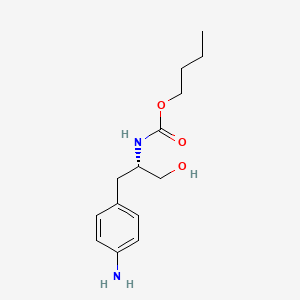
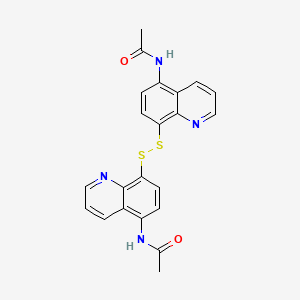
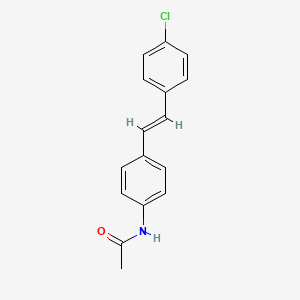
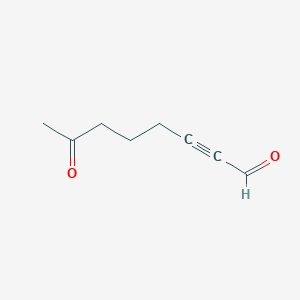
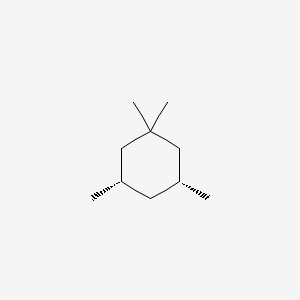
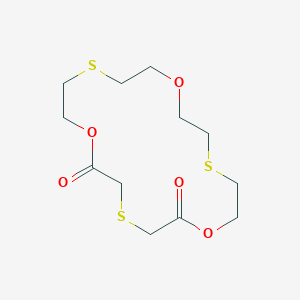
![Benzo[b]cyclopropa[e]pyran-1a(1H)-carboxamide,7,7a-dihydro-7-oxo-N-phenyl-](/img/structure/B13810999.png)
